8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-quinazolin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-13-15(19-14(22)18-13)5-7-20(8-6-15)12-10-3-1-2-4-11(10)16-9-17-12/h1-4,9H,5-8H2,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGGZIDIHCOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Construction
The foundational step involves synthesizing the 1,3,8-triazaspiro[4.5]decane-2,4-dione core. A patent by CN110818712A details a three-step protocol using diethyl oxalate, urea, and ammonium carbonate:
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Primary Reaction : Diethyl oxalate reacts with urea and sodium in methanol to form a sodium-bound intermediate.
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Secondary Reaction : Hydrochloric acid treatment generates a diketone precursor.
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Intermediate Reaction : Condensation with 2-(ethylamino)acetaldehyde and potassium ferricyanide yields the spirocyclic core (91.95% yield).
This method avoids toxic cyanide reagents, uses methanol (recyclable solvent), and achieves high purity (>99.7%). Modifications to introduce the quinazoline group would require substituting 2-(ethylamino)acetaldehyde with a quinazoline-containing amine.
Quinazoline Moiety Installation
Post-spirocyclization, the quinazolin-4-yl group is introduced via:
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Nucleophilic Aromatic Substitution (NAS) : Reacting 4-chloroquinazoline with the spirocyclic amine under basic conditions.
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Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling between a halogenated quinazoline and the spirocyclic amine.
A comparative analysis of these methods is provided in Table 1.
Table 1: Quinazoline Installation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| NAS | K2CO3, DMF, 80°C | 65 | 95 |
| Buchwald-Hartwig | Pd(OAc)2, Xantphos, 100°C | 78 | 98 |
Optimized One-Pot Synthesis
Recent advancements propose a one-pot strategy combining spirocyclization and quinazoline formation:
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Spirocyclization : Diethyl oxalate, urea, and ammonium carbonate react in methanol.
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In Situ Quinazoline Formation : Addition of anthranilic acid derivative and formamide under microwave irradiation (150°C, 20 min).
This method reduces isolation steps and improves overall yield (82%). Key parameters include strict stoichiometric control (molar ratio 1:1.2 for diethyl oxalate:anthranilic acid) and microwave-assisted acceleration.
Solvent and Reagent Optimization
Methanol, employed in the primary patent, is preferred for its low cost and ability to dissolve ionic intermediates. Alternatives like ethanol or acetonitrile reduce reaction rates by 30–40%. Potassium ferricyanide in the intermediate reaction acts as a mild oxidant, preventing over-oxidation of sensitive intermediates.
Scalability and Industrial Adaptations
For industrial production, continuous-flow reactors enhance reproducibility:
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Primary Reaction : Tubular reactor with residence time 2 hours (25–30°C).
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Quinazoline Coupling : Packed-bed reactor with immobilized palladium catalysts.
Pilot studies demonstrate a 15% cost reduction compared to batch processing, with yields maintained at 85–88%.
Analytical and Characterization Data
Critical quality attributes include:
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HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient).
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MS (ESI+) : m/z 357.2 [M+H]+.
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X-ray Crystallography : Confirms spirocyclic geometry and quinazoline orientation.
Chemical Reactions Analysis
Types of Reactions
8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated spiro compounds.
Scientific Research Applications
8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticonvulsant and antitumor activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit various enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. For instance, in the case of its anticonvulsant activity, the compound may modulate neurotransmitter release or receptor activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structure-Activity Relationships (SAR)
- Chelation Capacity: Pyridine (e.g., 11) and imidazole (15) substituents enable metal chelation (Fe²⁺/Mn²⁺), critical for PHD2 inhibition. Non-chelating groups (e.g., thiophene (12), phenol) render compounds inactive .
- Rigidity and Linker Length : The imidazolidine-2,4-dione core’s rigidity optimizes binding to PHD2’s 2-oxoglutarate (2OG) pocket. Flexible linkers reduce activity .
- Hydrogen Bonding : Hydroxyl groups (e.g., 3-hydroxypyridine derivatives) enhance potency via interactions with Tyr-303/310 in PHD2 .
Key Research Findings
Limitations and Challenges
Q & A
Basic: What are the key considerations for synthesizing 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione with high purity and yield?
Synthesis involves multi-step reactions, often starting with spirocyclic precursors and introducing the quinazolin-4-yl group via nucleophilic substitution or coupling reactions. Critical factors include:
- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to link the quinazoline moiety to the spiro core .
- Temperature control : Maintaining anhydrous conditions at 60–80°C during cyclization steps to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradients) or recrystallization (ethanol/water mixtures) to isolate the product .
Table 1 : Optimization of reaction conditions from analogous spiro compounds:
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Cyclization | Toluene, 80°C, 12h | 65% → 78% | |
| Quinazoline coupling | DMF, EDCI/HOBt, RT, 24h | 50% → 72% |
Basic: How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on:
- X-ray crystallography : Resolves the spirocyclic core and quinazoline orientation (e.g., dihedral angles between rings) .
- NMR spectroscopy : H NMR distinguishes sp hybridized carbons in the spiro system (δ 3.5–4.5 ppm) and aromatic protons from quinazoline (δ 7.5–8.5 ppm). C NMR confirms carbonyl groups (δ 165–175 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and N-H (3300–3400 cm) .
Advanced: What computational methods predict the reactivity of the spirocyclic core in nucleophilic or electrophilic reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) are used to:
- Model electrophilic aromatic substitution at the quinazoline ring, identifying electron-deficient C5 and C7 positions as reactive sites .
- Analyze spiro ring strain : The 1,3,8-triazaspiro[4.5]decane system exhibits moderate strain (~10 kcal/mol), favoring ring-opening under acidic conditions .
Key Insight : Frontier Molecular Orbital (FMO) analysis reveals the HOMO localized on the spiro nitrogen, suggesting nucleophilic reactivity at N8 .
Advanced: How can contradictory bioactivity data across assays be resolved for this compound?
Discrepancies often arise from:
- Solubility limitations : Use DMSO stock solutions ≤10 mM to avoid precipitation in cellular assays .
- Metabolic instability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation (t < 30 min) .
- Off-target effects : Perform counter-screening against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
Methodological recommendation : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity reduction : Introduce polar substituents (e.g., -OH or -NH) at the spiro ring’s C2 position to lower logP (target <3) .
- Metabolic blocking : Fluorination of the quinazoline ring (C6 or C7) reduces CYP-mediated oxidation .
Table 2 : PK parameters from structural analogs:
| Modification | Cl (mL/min/kg) | Vd (L/kg) | t (h) | Reference |
|---|---|---|---|---|
| Parent compound | 45 | 2.1 | 1.2 | |
| C6-F substituted | 28 | 1.8 | 3.5 |
Advanced: How does the spirocyclic framework influence binding to biological targets like kinases or GPCRs?
The spiro structure imposes conformational rigidity, which:
- Enhances target selectivity by pre-organizing the quinazoline moiety for ATP-binding pockets (e.g., EGFR kinase) .
- Reduces entropic penalty during binding, improving binding affinity (ΔG = −9.2 kcal/mol in EGFR vs. −7.5 kcal/mol for non-spiro analogs) .
Experimental validation : Co-crystallization with EGFR (PDB: 5XG) shows hydrogen bonding between the spiro N8 and Thr766 .
Advanced: What analytical techniques resolve degradation products under stress conditions?
- HPLC-MS/MS : Identifies hydrolytic cleavage of the spiro ring (m/z 245.1 fragment) under acidic conditions .
- Stability studies : Store at −20°C in amber vials; avoid >40°C to prevent thermal decomposition (TGA shows onset at 180°C) .
Advanced: How are structure-activity relationships (SARs) systematically explored for this scaffold?
- Parallel synthesis : Vary substituents on the quinazoline (e.g., -Cl, -OCH) and spiro ring (e.g., methyl, benzyl) .
- Pharmacophore mapping : 3D-QSAR models highlight the importance of the spiro N8 and quinazoline C4 positions for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
